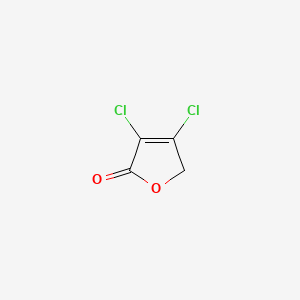

3,4-Dichloro-2(5H)-furanone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-dichloro-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2O2/c5-2-1-8-4(7)3(2)6/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWRZZDLLPNFEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211730 | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62674-12-8 | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062674128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 62674-12-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dichloro-2(5H)-furanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dichloro-2,5-dihydrofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Dichloro-2(5H)-furanone CAS number and properties

An In-Depth Technical Guide to Mucochloric Acid: Synthesis, Reactivity, and Applications

This guide provides an in-depth exploration of 3,4-dichloro-5-hydroxy-2(5H)-furanone, a highly versatile and reactive compound commonly known as mucochloric acid (MCA). While often referred to by the shorthand "3,4-dichloro-2(5H)-furanone," the vast majority of scientific literature, research, and applications focus on the 5-hydroxy derivative. This document will primarily detail the properties and chemistry of mucochloric acid, acknowledging its less-studied counterpart, to provide researchers, scientists, and drug development professionals with a comprehensive and practical resource.

Compound Identification and Core Properties

A critical first step in any research endeavor is the unambiguous identification of the chemical entity. Mucochloric acid's structure, featuring a lactone ring, two vinyl chlorides, and a hemiacetal hydroxyl group, makes it a potent and multifunctional synthetic building block. Below is a comparative summary of its properties against its non-hydroxylated analog.

| Property | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid) | This compound |

| CAS Number | 87-56-9, 766-40-5[1][2] | 62674-12-8[3] |

| Molecular Formula | C₄H₂Cl₂O₃[2] | C₄H₂Cl₂O₂[3] |

| Molecular Weight | 168.96 g/mol [2][4] | 152.96 g/mol [3] |

| Appearance | White to light yellow powder or crystals | Not specified |

| Melting Point | 124.0 to 128.0 °C[1] | Not specified |

| Solubility | Soluble in hot water[1] | Not specified |

| Synonyms | Mucochloric Acid (MCA), Mucochloric Acid Lactone | - |

Synthesis of Mucochloric Acid

The accessibility of mucochloric acid is key to its widespread use. A prevalent and effective method for its synthesis involves the oxidation of furfural. This process is typically achieved using reagents like manganese dioxide in the presence of hydrochloric acid, affording MCA in good yields.[5] Alternative strategies, such as the oxidation of 3,4-dichlorofuran or 3,4-dichloro-2-furoic acid with concentrated nitric acid, have also been reported, though yields may be lower.[5]

The Landscape of Chemical Reactivity

The synthetic utility of mucochloric acid stems from its multiple reactive centers. The interplay between the electron-withdrawing chlorine atoms, the conjugated carbonyl system, and the labile hydroxyl group allows for a diverse range of chemical transformations.[5][6][7]

The primary sites of reactivity on the mucochloric acid molecule are the C5 hydroxyl group and the C4 chlorine atom, which is susceptible to nucleophilic substitution. The choice of nucleophile and reaction conditions dictates the regioselectivity of the reaction.

Caption: Key reactive sites and transformation pathways of Mucochloric Acid (MCA).

Reactions at the 5-Hydroxyl Group

The hydroxyl group at the C5 position behaves like a typical alcohol, readily undergoing:

-

Esterification and Acylation: MCA reacts with acyl chlorides or anhydrides in the presence of a base.[5][7] Alkyl chloroformates are also effective, forming carbonate intermediates that are themselves excellent leaving groups for subsequent substitutions.[6][8]

-

Halogenation: The hydroxyl group can be replaced by a halogen. For instance, treatment with thionyl chloride and a zinc chloride catalyst yields 3,4,5-trichloro-2(5H)-furanone.[5]

Nucleophilic Substitution

The vinyl chloride at the C4 position is particularly susceptible to nucleophilic attack, especially under basic conditions.

-

N-Nucleophiles: Amines readily displace the C4-chloro group. This reaction is fundamental for creating libraries of 5-amino derivatives for biological screening.[6]

-

S-Nucleophiles: Mercaptans and thiols, such as 2-mercaptoethanol or glutathione, react with MCA.[5][7] The regioselectivity (substitution at C3, C4, or C5) can be controlled by the reaction conditions. For example, acidic conditions can favor substitution at C5, while basic conditions favor C4.[5][7]

-

O-Nucleophiles: Phenols and other alcohols can act as nucleophiles, typically substituting at the C5 position after activation of the hydroxyl group.[5][7]

Ring Transformations

The furanone core can be converted into other heterocyclic systems. A notable example is the reaction with hydrazine derivatives, which, at elevated temperatures in acidic solutions, transforms the furanone ring into a 4,5-dihalogeno-3(2H)-pyridazinone structure.[7]

Reduction

The carbonyl group of the furanone ring can be reduced using agents like sodium triacetoxyborohydride to form γ-lactones, which are valuable intermediates in pharmaceutical synthesis.[5]

Applications in Drug Discovery and Organic Synthesis

The rich chemistry of mucochloric acid makes it a valuable scaffold in medicinal chemistry and a versatile building block for complex molecule synthesis.

-

Pharmacophore: The 2(5H)-furanone ring is a structural motif found in numerous natural products with diverse biological activities.[5][6][7] Derivatives of MCA are explored for their potential as therapeutic agents.

-

Anticancer and Cytotoxic Activity: Various derivatives have demonstrated significant cytotoxicity against cancer cell lines. For example, 5-butoxy-3,4-dichloro-2(5H)-furanone is cytotoxic to murine colon cancer cells.[6] Further modifications, such as the introduction of an oxirane ring, have produced derivatives with nanomolar cytotoxicity.[6][9]

-

Antimicrobial and Biofilm Inhibition: MCA derivatives have been shown to inhibit the growth of bacteria like Salmonella typhimurium and prevent biofilm formation by Bacillus subtilis.[5][7][10]

Experimental Protocol: Synthesis of 3,4-dichloro-5-(ω-hydroxyalkylamino)-2(5H)-furanone

This protocol is an example of a common two-step transformation involving activation of the C5-hydroxyl group followed by nucleophilic substitution by an amino alcohol.

Step 1: Activation of Mucochloric Acid

-

Dissolve 3,4-dichloro-5-hydroxy-2(5H)-furanone (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Add a non-nucleophilic base, such as diisopropylethylamine (Hünig's base) (1.1 equiv.).

-

Cool the mixture in an ice bath and add methyl chloroformate (1.1 equiv.) dropwise.

-

Allow the reaction to stir at room temperature while monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, the intermediate, 5-methoxycarbonyloxy-3,4-dichloro-2(5H)-furanone, can be used directly or purified.

Step 2: Nucleophilic Substitution

-

To the solution containing the activated intermediate, add the desired amino alcohol (e.g., 2-aminoethanol) (1.2 equiv.).

-

Stir the reaction mixture at room temperature for several hours to overnight.[6] Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude residue using silica gel column chromatography, typically with a gradient of ethyl acetate in hexane as the eluent, to yield the desired 5-(ω-hydroxyalkylamino) derivative.[6]

Safety and Handling

Mucochloric acid and its derivatives must be handled with appropriate safety precautions. It is classified as toxic and corrosive.

-

Pictograms:

-

GHS06 (Skull and Crossbones)

-

GHS05 (Corrosion)

-

GHS08 (Health Hazard)

-

-

Hazard Statements:

-

Precautionary Measures:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[11]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11][12]

-

P301+P316: IF SWALLOWED: Get emergency medical help immediately.[11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11][12]

-

Always handle this compound in a well-ventilated fume hood and use all prescribed personal protective equipment (PPE).[12]

-

References

- 1. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS#:87-56-9 | Chemsrc [chemsrc.com]

- 2. chemscene.com [chemscene.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | C4H2Cl2O3 | CID 91487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity of 3,4-dihalogenated 2(5H)-furanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

A Comprehensive Technical Guide to the Selective Synthesis of 3,4-Dichloro-2(5H)-furanone from Mucochloric Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Mucochloric acid (MCA), chemically known as 3,4-dichloro-5-hydroxy-2(5H)-furanone, is a highly functionalized and versatile synthon in organic chemistry.[1][2][3] Its unique structure, featuring a lactone ring, two vinyl chloride atoms, and a reactive hemiacetal group, makes it a valuable precursor for a wide range of biologically active molecules, including potential anticancer and antimicrobial agents.[4][5] This guide provides an in-depth technical overview of the selective synthesis of 3,4-dichloro-2(5H)-furanone, a dehydroxylated derivative of MCA. The core of this transformation lies in the selective reduction of the C-5 hydroxyl group while preserving the integrity of the α,β-unsaturated lactone system and the carbon-chlorine bonds. We will explore the mechanistic underpinnings of this synthetic challenge, present a detailed, field-proven experimental protocol, and offer expert insights into process optimization and troubleshooting.

The Substrate: Understanding Mucochloric Acid

Mucochloric acid (MCA) is not merely a starting material but a complex chemical entity whose reactivity is governed by its structural features.[1][3] It is a highly functionalized molecule with a hydroxyl group, two chlorine atoms, and a lactone structure.[1][3]

Structural Tautomerism: The Key to Reactivity

A critical aspect of MCA's chemistry is its existence in equilibrium between a cyclic hemiacetal form (3,4-dichloro-5-hydroxy-2(5H)-furanone) and an open-chain aldehyde form (2,3-dichloro-4-oxobut-2-enoic acid).[6] This tautomerism is central to its synthetic utility, as the reactivity of the C-5 position can be understood as either the reaction of an alcohol or an aldehyde. For the purpose of synthesizing this compound, the target transformation is the reduction of this aldehyde functionality to a methylene group, which then exists as the C-5 position of the furanone ring.

A Versatile Synthetic Building Block

The presence of multiple reactive sites makes MCA a powerful tool for chemical synthesis.[1][4] The 5-hydroxyl group can undergo typical alcohol reactions like esterification and etherification.[1][4][5] Furthermore, the two chlorine atoms exhibit different reactivities, allowing for selective nucleophilic substitution reactions to introduce diverse functionalities.[1][3] This versatility has established MCA and its derivatives as important pharmacophores in drug discovery.[4][5]

The Synthetic Challenge: Selective Reduction at C-5

The primary challenge in converting mucochloric acid to this compound is one of chemoselectivity. The goal is to reduce the aldehyde/hemiacetal at C-5 to a methylene group without affecting other reducible functional groups within the molecule.

Potential Side Reactions Include:

-

1,4-Conjugate Addition: The α,β-unsaturated system of the furanone ring is susceptible to reduction by powerful hydride reagents, which would saturate the double bond.

-

Lactone Ring Opening: Harsh reducing agents like Lithium Aluminum Hydride (LiAlH₄) are known to reduce lactones to diols, destroying the core scaffold.[7][8]

-

Dehalogenation: The vinyl chloride bonds could potentially be reduced under certain catalytic hydrogenation conditions.

Therefore, a successful synthesis hinges on employing a reducing agent mild enough to ignore the lactone and vinyl halides but potent enough to reduce the C-5 aldehyde/hemiacetal. Ionic hydrogenation, using a combination of a hydride donor (like a silane) and a strong acid, is an exemplary method for such a selective transformation.

Mechanistic Pathway: Ionic Hydrogenation

Ionic hydrogenation provides an elegant solution to this selective reduction challenge. The mechanism avoids the generation of free radicals or highly reactive metal hydrides.

-

Protonation: A strong acid, such as Trifluoroacetic Acid (TFA), protonates the hydroxyl group of the hemiacetal tautomer, making it a good leaving group (water).

-

Carbocation Formation: The departure of water generates a stabilized oxocarbenium ion at the C-5 position.

-

Hydride Transfer: A mild hydride donor, typically Triethylsilane (Et₃SiH), delivers a hydride ion (H⁻) to the electrophilic C-5 carbon of the carbocation.

-

Product Formation: This hydride transfer quenches the carbocation, yielding the desired this compound product and a silyl trifluoroacetate byproduct.

This pathway is highly selective for carbocations and does not typically affect less reactive functional groups like the lactone or vinyl chlorides present in the substrate.

Visualization of the Synthetic Pathway

Caption: Reaction workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a robust method for the selective reduction of mucochloric acid using ionic hydrogenation. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents:

-

Mucochloric Acid (MCA)

-

Triethylsilane (Et₃SiH)

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Ethyl Acetate and Hexanes for elution

Step-by-Step Methodology:

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add mucochloric acid (1.0 equivalent).

-

Dissolve the MCA in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C using an ice-water bath.

-

-

Addition of Reagents:

-

While stirring at 0 °C, add triethylsilane (2.0-3.0 equivalents) to the solution dropwise. Causality Note: An excess of the silane is used to ensure complete reaction and to act as a solvent for byproducts.

-

Following the silane addition, add trifluoroacetic acid (5.0-10.0 equivalents) dropwise over 10-15 minutes. The addition is exothermic and should be done slowly to maintain the temperature at 0 °C. Causality Note: A large excess of strong acid is required to drive the formation of the key oxocarbenium ion intermediate.

-

-

Reaction Progression:

-

After the addition of TFA is complete, allow the reaction mixture to slowly warm to room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

-

Workup and Quenching:

-

Once the reaction is complete, carefully pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (NaHCO₃). Caution: This will cause vigorous gas evolution (CO₂) as the excess TFA is neutralized. Perform this step slowly.

-

Continue adding the NaHCO₃ solution until the aqueous layer is neutral or slightly basic (pH ~7-8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Combine the organic layers.

-

-

Drying and Solvent Removal:

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.

-

Use a gradient of ethyl acetate in hexanes as the eluent to isolate the pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil.

-

Data Summary and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Key Reaction and Product Parameters

| Parameter | Value / Observation | Justification / Comment |

| Starting Material | Mucochloric Acid | A versatile, commercially available building block.[2][3] |

| Reducing System | Triethylsilane / Trifluoroacetic Acid | Provides high chemoselectivity for the C-5 position. |

| Solvent | Dichloromethane (anhydrous) | Inert solvent that provides good solubility for reagents. |

| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction. |

| Reaction Time | 2-4 hours | Monitored by TLC for completion. |

| Expected Yield | 70-85% | Dependent on purification efficiency. |

| Appearance | Colorless to pale yellow solid/oil | Expected physical state of the purified product. |

| ¹H NMR (CDCl₃) | δ ~4.8-5.0 ppm (s, 2H, C5-H₂) | Key signal confirming the reduction to a methylene group. |

| ¹³C NMR (CDCl₃) | δ ~70-75 ppm (C-5), ~165 ppm (C-2) | Confirms the presence of the C-5 methylene and lactone carbonyl. |

Troubleshooting and Field-Proven Insights

-

Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, an additional equivalent of both triethylsilane and TFA can be added at 0 °C. Ensure all reagents and solvents are anhydrous, as water can quench the reaction.

-

Low Yield: Low yields are often due to inefficient extraction or purification. Ensure the aqueous layer is thoroughly extracted during workup. Careful column chromatography is crucial to separate the product from silane byproducts.

-

Product Instability: While generally stable, prolonged exposure to strong bases should be avoided, as it can potentially lead to decomposition or ring-opening of the lactone. Store the purified product under an inert atmosphere at low temperatures.

Conclusion

The synthesis of this compound from mucochloric acid is a prime example of a targeted, chemoselective reduction. By understanding the unique tautomeric nature of mucochloric acid and applying the principles of ionic hydrogenation, it is possible to selectively reduce the C-5 hemiacetal while preserving the molecule's other synthetically valuable functional groups. The protocol and insights provided in this guide offer a reliable and reproducible pathway for researchers to access this important furanone derivative, paving the way for further exploration in medicinal chemistry and materials science.

References

- 1. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Mucobromic acid - Wikipedia [en.wikipedia.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. acs.org [acs.org]

The Spectroscopic Signature of 3,4-Dichloro-2(5H)-furanone: A Technical Guide for Researchers

Introduction: Unveiling a Reactive Pharmacophore

3,4-Dichloro-2(5H)-furanone, often referred to as mucochloric acid (MCA) in its cyclic lactone form, is a highly functionalized and reactive molecule of significant interest in medicinal chemistry and drug development.[1][2] Its furanone core is a key pharmacophore found in a variety of natural products and synthetic compounds exhibiting a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] The presence of two chlorine atoms, a lactone ring, and a reactive double bond makes it a versatile synthetic intermediate for the generation of diverse chemical libraries.[1][3]

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and the characterization of its downstream derivatives. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this important compound, grounded in established scientific principles and experimental best practices.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, characterized by a single proton resonance.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.2 - 6.5 | Singlet | 1H | H-5 |

Note: The exact chemical shift can vary slightly depending on the solvent and concentration.

Data Interpretation:

The single proton (H-5) is attached to a carbon adjacent to an oxygen atom within the lactone ring and is also influenced by the nearby chlorine atoms. This deshielding environment results in a downfield chemical shift. The lack of adjacent protons results in a singlet multiplicity. The integration value of 1H confirms the presence of a single proton.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a detailed fingerprint of the carbon framework.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C-2 (Carbonyl) |

| ~135 - 140 | C-4 |

| ~125 - 130 | C-3 |

| ~95 - 100 | C-5 |

Note: These are approximate chemical shift ranges. Precise values can be found in dedicated spectral databases or primary literature.

Data Interpretation:

-

C-2 (Carbonyl): The carbonyl carbon of the lactone experiences the most significant deshielding and thus appears at the lowest field (~165-170 ppm).

-

C-3 and C-4 (Olefinic Carbons): The two sp² hybridized carbons of the double bond are substituted with chlorine atoms, leading to their downfield shifts. The carbon bearing two chlorines (C-4) is typically further downfield than C-3.

-

C-5: This sp³ hybridized carbon is bonded to an oxygen atom, resulting in a chemical shift in the range of ~95-100 ppm.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~1780 - 1820 | Strong, Sharp | C=O Stretch (Lactone) |

| ~1640 - 1680 | Medium | C=C Stretch (Alkene) |

| ~1200 - 1300 | Strong | C-O Stretch (Ester) |

| ~700 - 800 | Strong | C-Cl Stretch |

Data Interpretation:

The IR spectrum of this compound is dominated by a very strong and sharp absorption band in the region of 1780-1820 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of a five-membered lactone ring. The strained ring system shifts this absorption to a higher frequency compared to acyclic esters. The carbon-carbon double bond (C=C) stretch appears as a medium intensity band around 1640-1680 cm⁻¹. The strong absorption in the 1200-1300 cm⁻¹ region is attributed to the C-O stretching vibration of the ester group. Finally, the presence of carbon-chlorine bonds is confirmed by strong absorptions in the fingerprint region, typically between 700 and 800 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The NIST WebBook provides a mass spectrum for mucochloric acid, which corresponds to the open-chain aldehyde form in the gas phase under electron ionization.[4]

Table 4: Major Fragments in the Mass Spectrum of Mucochloric Acid

| m/z | Proposed Fragment |

| 168/170/172 | [M]⁺ (Molecular Ion) |

| 133/135 | [M - Cl]⁺ |

| 105/107 | [M - Cl - CO]⁺ |

| 77 | [C₃HO₂]⁺ |

| 49/51 | [CH₂Cl]⁺ |

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments.

Data Interpretation:

The mass spectrum shows a molecular ion peak cluster at m/z 168, 170, and 172, consistent with the molecular formula C₄H₂Cl₂O₃ and the isotopic abundance of chlorine. Common fragmentation pathways include the loss of a chlorine atom to give a peak at m/z 133/135, followed by the loss of carbon monoxide to yield a fragment at m/z 105/107.

IV. Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique.

NMR Spectroscopy

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

Instrumental Parameters (Typical for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time (aq): 3-4 seconds

-

-

¹³C NMR:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

Caption: NMR Spectroscopy Workflow for this compound.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumental Parameters:

-

Scan range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

A background spectrum of the KBr pellet press should be acquired prior to sample analysis.

Caption: IR Spectroscopy Workflow (KBr Pellet Method).

Mass Spectrometry

Methodology (Electron Ionization - Mass Spectrometry):

-

Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

The molecules are ionized in the gas phase by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Caption: Mass Spectrometry Workflow (Electron Ionization).

V. Conclusion: An Integrated Spectroscopic Portrait

The combination of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic characterization of this compound. Each technique offers complementary information, allowing for the confident identification and structural verification of this valuable synthetic building block. This guide serves as a foundational resource for researchers working with this compound, enabling them to interpret their own analytical data with a high degree of confidence and scientific rigor.

References

Reactivity and stability of the 2(5H)-furanone ring system

An In-depth Technical Guide to the Reactivity and Stability of the 2(5H)-Furanone Ring System

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2(5H)-furanone, also known as a butenolide or γ-crotonolactone, is a five-membered heterocyclic lactone that serves as a fundamental structural motif in a vast array of natural products and pharmacologically active compounds.[1] Its prevalence in molecules with diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, has established it as a significant pharmacophore.[2][3] The synthetic versatility and biological relevance of the 2(5H)-furanone ring are directly attributable to the unique electronic properties conferred by its α,β-unsaturated lactone system. This guide provides a detailed exploration of the core reactivity and stability of this heterocyclic system. We will dissect its key chemical transformations, including nucleophilic additions and pericyclic reactions, analyze the factors governing its stability, and present experimental protocols to provide a comprehensive resource for professionals in organic synthesis and drug development.

Introduction: The 2(5H)-Furanone Core

The 2(5H)-furanone scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[4] It is the core component of numerous biologically active compounds, from simple derivatives like the anti-inflammatory vulpinic acid to complex structures like the tetrocarcin family of antitumor agents.[4] The ring's reactivity is dominated by the interplay between the electrophilic carbonyl group and the conjugated carbon-carbon double bond, which makes it susceptible to a variety of chemical transformations.[1] This inherent reactivity is a double-edged sword; it provides a versatile handle for synthetic modification but also introduces potential stability liabilities that must be managed during drug design and development. Understanding the balance between its reactivity and stability is therefore crucial for harnessing its full potential.

Synthesis of the 2(5H)-Furanone Core

While a comprehensive review of all synthetic methodologies is beyond the scope of this guide, a brief overview of common approaches provides context for the starting materials used in reactivity studies. Common strategies include:

-

Oxidation of Furfural: A prevalent method involves the oxidation of readily available furfural, often using hydrogen peroxide or via photo-oxidation, to produce 5-hydroxy-2(5H)-furanone, a key intermediate.[5][6][7]

-

Ring-Expansion and Rearrangement: Methodologies utilizing the ring expansion of 4-hydroxy-2-cyclobutenones or the phosphine-catalyzed ring-opening and intramolecular cyclization of hydroxymethylcyclopropenones offer access to highly substituted butenolides.[8][9][10]

-

Intramolecular Cyclization: Palladium-catalyzed C-H activation reactions can convert aliphatic acids into butenolides in a single step, representing a modern and efficient approach.[11] Another classic method involves the lactonization of γ-keto acids.[12]

Reactivity of the 2(5H)-Furanone Ring System

The chemical behavior of the 2(5H)-furanone ring is dictated by its α,β-unsaturated lactone functionality. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, creating distinct electrophilic centers that are targets for nucleophilic attack.

Caption: General reactivity map of the 2(5H)-furanone ring.

Nucleophilic Addition Reactions

The polarized nature of the carbonyl group renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.[13] This is the most fundamental reaction class for this system.

-

1,4-Conjugate (Michael) Addition: The C4 position is electron-deficient due to conjugation with the carbonyl group, making it a soft electrophilic site. It readily undergoes Michael addition with a wide range of soft nucleophiles, such as thiols, amines, and enolates.[14][15] This reaction is a powerful tool for introducing substituents at the β-position of the lactone ring.

-

1,2-Direct Addition: Strong, hard nucleophiles, such as organolithium reagents or Grignard reagents, can attack the carbonyl carbon (C2) directly. This reaction changes the hybridization of the carbon from sp² to sp³ and is often irreversible.[16]

-

Vinylogous Reactivity: The acidity of the γ-protons (at C5) can be exploited. Deprotonation can generate a dienolate, which can then react with electrophiles at the α-position (C3), demonstrating vinylogous reactivity. This approach is particularly useful in catalytic asymmetric reactions.[17][18]

Pericyclic Reactions: Cycloadditions

The conjugated π-system of 2(5H)-furanone makes it an excellent participant in pericyclic reactions, which are critical for building complex polycyclic frameworks.[1]

-

[2+2] Photocycloaddition: This is one of the most extensively studied reactions of 2(5H)-furanones.[4] Upon photochemical irradiation, the furanone can be excited to a triplet state, which then reacts with alkenes or alkynes to form cyclobutane or cyclobutene rings, respectively.[19][20] The reaction proceeds through a triplet 1,4-biradical intermediate.[21] This methodology has been widely applied in the synthesis of natural products and complex molecular architectures.[20]

Caption: Simplified workflow of a [2+2] photocycloaddition reaction.

-

Diels-Alder Reaction ([4+2] Cycloaddition): The electron-deficient double bond of the 2(5H)-furanone allows it to act as a dienophile in Diels-Alder reactions with electron-rich dienes. This provides a powerful route to construct six-membered rings fused to the lactone core.

Reactions at the C5 Position

The C5 position offers another site for synthetic modification, particularly in derivatives bearing a suitable leaving group.

-

Nucleophilic Substitution: Halogens or other leaving groups at the C5 position are readily displaced by nucleophiles. For instance, 5-chloro-2(5H)-furanones react with alkoxides to yield 5-alkoxyfuranones.[8]

-

Reductive Amination: 3,4-Dihalo-5-hydroxy-2(5H)-furanones can react with amino acids under reductive conditions. The proposed mechanism involves the furanone ring reacting via its acyclic tautomer to form an imine, which is subsequently reduced and cyclizes to form a lactam.[22][23]

Stability of the 2(5H)-Furanone Ring System

The stability of the 2(5H)-furanone ring is a critical consideration in both synthesis and biological applications.

-

Chemical Stability: The lactone is susceptible to hydrolysis, particularly under basic conditions (pH > 9), which can lead to ring-opening to form the corresponding γ-hydroxy carboxylate salt.[7] It can also exist in equilibrium with its ring-chain tautomer, an aldehyde-acid, especially in derivatives like 5-hydroxy-2(5H)-furanone.[7] The 2(5H)-isomer is generally more thermodynamically stable than the 2(3H)-isomer, and isomerization can be catalyzed by base.[1][6]

-

Thermal Stability: Theoretical studies have shown that the thermal decomposition of furanones can proceed through a multi-step mechanism involving ring-opening to a ketene intermediate rather than direct fragmentation.[1][24] The 2(5H)-isomer is generally more stable to heat than its 2(3H) counterpart.[1]

-

Photochemical Stability: The ring is inherently unstable to UV light, as it readily absorbs light at wavelengths >290 nm.[25] This photochemical reactivity, while synthetically useful for [2+2] cycloadditions, represents a degradation pathway if not controlled. This light sensitivity is a key factor to consider for the storage and handling of furanone-containing compounds.

Data and Protocols for the Synthetic Chemist

Data Presentation: Synthesis of 5-Halo-2(5H)-Furanones

The synthesis of 5-halo-2(5H)-furanones from 4-hydroxycyclobutenones demonstrates the influence of the halogenating agent on reaction outcomes. These halogenated derivatives are valuable intermediates for further substitutions.[8]

| Entry | Substrate | Halogenating Agent | Temperature | Product Ratio (Furanone:Oxidation) |

| 1 | 4-hydroxycyclobutenone | Bromine (Br₂) | Reflux | Small amount of furanone |

| 2 | 4-hydroxycyclobutenone | NBS | Reflux | 1 : 1 |

| 3 | 4-hydroxycyclobutenone | t-BuOCl | Room Temp | 77 : 23 |

| 4 | 4-hydroxycyclobutenone | t-BuOCl | Reflux | 84 : 16 |

| Data synthesized from De Kimpe et al.[8] |

Experimental Protocol: Synthesis of 5-Chloro-4-methoxy-3-phenyl-2(5H)-furanone

This protocol describes the oxidative ring expansion of a 4-hydroxycyclobutenone using t-butyl hypochlorite.[8]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxy-3-methoxy-2-phenyl-2-cyclobutenone (1.0 g, 4.9 mmol) in dichloromethane (20 mL), add t-butyl hypochlorite (0.64 g, 5.9 mmol, 1.2 equiv).

-

Reaction Conditions: Stir the reaction mixture at room temperature for 15 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or ¹H NMR analysis of an aliquot.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 5-chloro-4-methoxy-3-phenyl-2(5H)-furanone as a solid.

Experimental Protocol: General Procedure for Photocycloaddition to Acetylene

This protocol provides a general method for the photochemical [2+2] cycloaddition between a chiral 2(5H)-furanone and acetylene gas.[20]

Step-by-Step Methodology:

-

Solution Preparation: Dissolve the desired 2(5H)-furanone substrate (e.g., 1.0 mmol) in a suitable solvent (e.g., acetone or methanol, 50 mL) in a photochemical reactor vessel equipped with a gas inlet and a cooling jacket.

-

Purging and Cooling: Cool the solution to -20 °C using an external cooling bath (e.g., dry ice/CCl₄). Bubble acetylene gas (acetone-free) through the solution for 15 minutes to ensure saturation.

-

Irradiation: Irradiate the solution using a medium-pressure mercury lamp (e.g., 125-W) fitted with a Vycor or Pyrex filter. Maintain the internal temperature at -15 °C by circulating cooled methanol through the immersion well jacket.

-

Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or ¹H NMR.

-

Work-up and Purification: Once the starting material is consumed, stop the irradiation and purge the solution with nitrogen gas to remove excess acetylene. Remove the solvent under reduced pressure and purify the resulting residue by column chromatography to isolate the cyclobutene adduct.

Conclusion

The 2(5H)-furanone ring system is a cornerstone of modern organic and medicinal chemistry. Its rich reactivity, centered on the α,β-unsaturated lactone motif, provides chemists with a versatile platform for constructing complex molecules and novel therapeutic agents. Key transformations include Michael additions, direct carbonyl additions, and powerful pericyclic reactions like the [2+2] photocycloaddition. However, this same reactivity profile gives rise to inherent stability challenges, such as susceptibility to hydrolysis and photochemical degradation. A thorough understanding of these competing factors is paramount for any researcher aiming to synthesize, modify, or deploy 2(5H)-furanone-containing molecules in a drug development context. By leveraging its synthetic utility while mitigating its stability liabilities, the full potential of this remarkable heterocyclic core can be realized.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. researchgate.net [researchgate.net]

- 7. 5-Hydroxy-2(5H)-furanone - Wikipedia [en.wikipedia.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Butenolide Synthesis from Functionalized Cyclopropenones [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pharmdguru.com [pharmdguru.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lib.ysu.am [lib.ysu.am]

- 20. pubs.acs.org [pubs.acs.org]

- 21. [2 + 2] Photocycloaddition of 2(5H)-furanone to unsaturated compounds. insights from first principles calculations and transient-absorption measurements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. 2(5H)-Furanone | C4H4O2 | CID 10341 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Synthetic Utility and Purity Imperative of a Reactive Furanone

An In-Depth Technical Guide to the Commercial Supply and Purity of 3,4-Dichloro-2(5H)-furanone

This compound (CAS No. 62674-12-8) is a halogenated heterocyclic compound belonging to the furanone family.[1] These structures are significant pharmacophores found in a variety of natural products and are recognized for their broad biological activities.[2][3] Specifically, the highly functionalized and reactive nature of this compound, with its two labile chlorine atoms and a conjugated lactone system, makes it a versatile building block in synthetic organic chemistry.[2][3] It serves as a precursor for more complex molecules, including pharmaceuticals and agrochemicals, where its furanone ring can be strategically modified or transformed.[3]

For researchers in drug development and synthetic chemistry, the purity of this reagent is not a trivial specification—it is a critical parameter that dictates reaction outcomes, yield, and the impurity profile of the final product. The presence of synthetic precursors, such as 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone), or by-products from chlorination can lead to unintended side reactions, complicating purification and compromising the integrity of experimental data. This guide provides a comprehensive overview of the commercial landscape for this compound, typical purity levels, and a detailed protocol for in-house purity verification, enabling scientists to make informed procurement decisions and ensure the quality of their research.

Commercial Suppliers and Purity Landscape

The commercial availability of this compound can be nuanced. A significant portion of the market is dominated by its hydroxylated precursor, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (CAS No. 766-40-5).[4][5][6] It is crucial for researchers to distinguish between these two compounds by their CAS numbers. The non-hydroxylated target compound is available from a more select group of fine chemical suppliers, typically with a minimum purity of 97%.

| Supplier | Compound Name | CAS Number | Stated Purity | Analysis Method (Typical) |

| Fine-Chemicals.com | 3, 4-Dichloro-2(5H)-furanone | 62674-12-8 | min 97% | Not Specified |

| ChemScene | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | ≥97% | Not Specified |

| TCI Chemicals | 3,4-Dichloro-5-hydroxyfuran-2(5H)-one | 766-40-5 | >95.0% | Gas Chromatography (GC) |

| Klivon | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (High Purity Reference Standard) | ¹H-NMR, Mass Spectrometry |

| LGC Standards | 3,4-Dichloro-5-hydroxy-2(5H)-one | 766-40-5 | Not Specified (Reference Standard) | Comprehensive Certificate of Analysis |

Note: This table is illustrative and researchers should always verify current specifications directly with the supplier.

Common Impurities and Their Origin

Understanding the synthetic routes to this compound provides insight into potential impurities. Syntheses often involve the manipulation of mucochloric acid or its derivatives.[2][3] Consequently, the most probable impurities include:

-

Starting Materials: Residual 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid lactone) is a common process-related impurity.

-

Over- or Under-chlorinated Species: The chlorination steps in the synthesis can sometimes result in furanones with an incorrect degree of halogenation.

-

Solvent Residues: Residual solvents used during synthesis and purification (e.g., methylene chloride, ethyl acetate) may be present.

-

Degradation Products: The furanone ring can be susceptible to ring-opening under certain conditions, leading to various acidic or rearranged by-products.

Workflow for Supplier Qualification and Batch Validation

A systematic approach is essential for qualifying a supplier and validating the purity of a new batch of this compound. The following workflow diagram illustrates a robust process for ensuring reagent quality.

Caption: A logical workflow for selecting a supplier and validating the purity of this compound.

Protocol for Purity Verification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a reliable method for determining the purity of this compound and identifying potential volatile or semi-volatile impurities. Gas chromatography is an ideal technique for separating compounds of this nature.[7][8]

Rationale and Causality

-

Technique Selection (GC-MS): GC is chosen for its high resolving power for volatile compounds. Mass Spectrometry (MS) provides definitive identification of the main component and any separated impurities based on their mass-to-charge ratio and fragmentation patterns. This dual detection system offers both quantitative purity (from the GC chromatogram's peak area) and qualitative impurity identification.

-

No Derivatization: Unlike its 5-hydroxy counterpart, this compound does not possess active hydrogen atoms (like -OH), which can cause poor peak shape in GC. Therefore, a derivatization step is not required, simplifying the sample preparation process.

-

Column Selection (Mid-Polarity): A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5ms or HP-5ms) is selected as it provides good general-purpose separation for a wide range of compounds, including halogenated organics.

-

Solvent Selection (Ethyl Acetate): Ethyl acetate is an excellent solvent for the analyte and is highly volatile, ensuring it does not interfere with the analyte peak during the GC run.

Materials and Equipment

-

Reagents:

-

This compound sample

-

Ethyl acetate (HPLC or GC grade)

-

Helium (UHP grade, 99.999%)

-

-

Equipment:

-

Gas chromatograph with a mass selective detector (GC-MS)

-

Mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Autosampler vials with caps

-

Analytical balance

-

Volumetric flasks and pipettes

-

Step-by-Step Methodology

-

Standard/Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with ethyl acetate to create a stock solution of ~1 mg/mL.

-

Perform a serial dilution to prepare a working solution of ~50 µg/mL. For example, pipette 0.5 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with ethyl acetate.

-

Transfer the working solution to a 2 mL autosampler vial.

-

-

GC-MS Instrument Conditions:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Data Acquisition and Analysis:

-

Inject a solvent blank (ethyl acetate) first to ensure the system is clean.

-

Inject the prepared sample solution.

-

Integrate all peaks in the resulting total ion chromatogram (TIC).

-

Calculate the purity by area percent: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

Examine the mass spectrum of the main peak to confirm its identity. The molecular ion ([M]+) should be visible at m/z 152 (for ³⁵Cl isotopes) and 154, with a characteristic isotopic pattern for two chlorine atoms.

-

Attempt to identify any impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST/Wiley). Pay close attention to masses corresponding to potential precursors like mucochloric acid lactone (m/z 168).

-

Conclusion

The procurement of high-purity this compound is a critical first step for any research program relying on this versatile synthetic intermediate. While commercial sources exist, researchers must exercise diligence by carefully verifying the CAS number to distinguish it from its more common 5-hydroxy analog. The stated purity from suppliers, typically around 97%, should be considered a starting point. Implementing a robust in-house validation protocol, such as the GC-MS method detailed here, is an indispensable practice. This ensures the chemical integrity of the starting material, prevents downstream complications, and ultimately upholds the reliability and reproducibility of the scientific outcomes.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemscene.com [chemscene.com]

- 5. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | CAS Number 766-40-5 [klivon.com]

- 6. 3,4-Dichloro-5-hydroxy-2(5H)-furanone | LGC Standards [lgcstandards.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of the strong mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) and its analogues by GC-ITD-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety, handling, and disposal of 3,4-Dichloro-2(5H)-furanone

An In-depth Technical Guide to the Safety, Handling, and Disposal of 3,4-Dichloro-2(5H)-furanone

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 62674-12-8). It is intended for researchers, chemists, and drug development professionals who may work with this and structurally related compounds. This guide moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper understanding of the molecule's reactivity and the causal logic behind the recommended safety protocols.

A critical point of emphasis is the distinction between this compound and its more widely studied and significantly more hazardous analogue, 3,4-Dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid). Misidentification between these compounds could lead to a severe underestimation of risk.

Compound Identification and Comparative Hazard Analysis

This compound belongs to a class of halogenated lactones known for their high reactivity.[1][2] The strained, electron-deficient furanone ring, combined with two chlorine atoms, makes it a versatile synthetic intermediate but also a potential biological hazard.

Its hazard profile, as currently classified, is primarily that of an irritant and a skin sensitizer.[3] However, the addition of a single hydroxyl group at the C5 position, creating mucochloric acid, dramatically increases the documented toxicity, adding classifications for acute toxicity, severe skin corrosion, and suspected mutagenicity.[4] This underscores a critical principle: minor structural changes in this chemical family can lead to major changes in biological activity.

Table 1: Comparative Identification and GHS Hazard Classification

| Feature | This compound | 3,4-Dichloro-5-hydroxy-2(5H)-furanone (Mucochloric Acid Analogue) |

| Structure | C₄H₂Cl₂O₂ | C₄H₂Cl₂O₃ |

| CAS Number | 62674-12-8[3] | 766-40-5 / 87-56-9[4] |

| Molecular Weight | 152.96 g/mol [3] | 168.96 g/mol |

| Physical Form | Solid[3] | Solid |

| Melting Point | 48-52 °C[3][5] | 125-128 °C |

| GHS Pictogram | GHS07 (Exclamation Mark)[3] | GHS05 (Corrosion), GHS06 (Skull and Crossbones), GHS08 (Health Hazard)[4] |

| Signal Word | Warning [3] | Danger [4] |

| Hazard Statements | H317: May cause an allergic skin reaction.[3]H319: Causes serious eye irritation.[3] | H301: Toxic if swallowed.[4]H314: Causes severe skin burns and eye damage.[4]H341: Suspected of causing genetic defects.[4] |

Expert Insight: The presence of the C5 hydroxyl group in mucochloric acid creates a hemiacetal. This functionality makes the lactone ring more susceptible to opening, which is a likely mechanism for its increased reactivity with biological macromolecules and, consequently, its higher toxicity and mutagenicity. Due to this, and the general reactivity of the dichlorofuranone core, a conservative approach is warranted. It is prudent to handle this compound with engineering controls and personal protective equipment (PPE) suitable for its more hazardous analogues.

The Chemistry of Reactivity: A Foundation for Safe Handling

The furanone core is an electrophilic Michael acceptor, and the vinyl dichlorides are susceptible to nucleophilic substitution. This high reactivity is the basis for its utility in synthesis but also the root of its potential hazards.[1][2]

-

Nucleophilic Attack: The molecule readily reacts with a wide range of nucleophiles, including amines, thiols, and alcohols.[1][2][6] This reactivity extends to biological nucleophiles, such as the side chains of amino acids (e.g., cysteine, lysine) in proteins, which is a primary mechanism of toxicity for related compounds.

-

Hydrolytic Instability: The lactone ester bond is susceptible to hydrolysis, particularly under basic conditions, leading to ring-opening. This process can be accelerated by heat.

-

Thermal Decomposition: While the flash point is relatively high (>110 °C), decomposition at elevated temperatures can release toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene.[5]

Comprehensive Risk Assessment and Mitigation

A thorough risk assessment must precede any work with this compound. The core principle is the minimization of all potential routes of exposure.[7]

Engineering Controls

-

Primary Containment: All handling of solid this compound and its solutions must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of dust or vapors.[8][9]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.

-

Designated Area: For frequent use, establish a designated area within the lab for handling this compound. This area should be clearly marked, and access should be controlled.[10]

Personal Protective Equipment (PPE)

The selection of PPE must be based on a conservative assessment of the risks, accounting for the hazards of more toxic analogues.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale and Causality |

| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles when handling larger quantities (>10g) or when there is a significant splash risk.[11] | Protects against eye irritation from dust or splashes. The face shield provides an additional barrier against larger splashes during transfers. |

| Hand | Nitrile gloves (minimum 8 mil thickness) are required. Consider double-gloving. | Provides a barrier against skin contact. As a potential sensitizer, preventing initial contact is crucial. Thicker gloves or double-gloving increases breakthrough time. Always check the manufacturer's compatibility chart.[9] |

| Body | Flame-resistant laboratory coat. | Protects skin from incidental contact and contamination. |

| Respiratory | Not typically required if work is performed within a certified chemical fume hood. | A fume hood provides superior protection by containing the hazard at the source. Respirators should only be used as a secondary measure or for emergency situations.[7] |

Standard Operating Procedures for Safe Handling

Adherence to strict protocols is essential for preventing exposure.

Protocol for Weighing and Transfer

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.

-

Containment: Place an analytical balance inside the fume hood or use a powder-containment enclosure.

-

Aliquotting: Use a spatula to carefully transfer the solid from the stock bottle to a tared container. Avoid creating dust. If dust is generated, allow it to settle within the closed hood before proceeding.

-

Cleaning: After transfer, carefully decontaminate the spatula and weighing vessel with a solvent-moistened wipe (e.g., ethanol or isopropanol), placing the used wipe directly into the designated halogenated waste container.

-

Sealing: Securely cap the stock bottle and the container with the weighed compound before removing them from the fume hood.

Protocol for Solution Preparation

-

Setup: Conduct all work in a chemical fume hood. Place the vessel for the solution on a magnetic stir plate.

-

Solvent Addition: Add the desired solvent to the vessel containing the weighed this compound.

-

Dissolution: Begin stirring. If necessary, gentle warming can be applied with a water bath, but avoid aggressive heating to prevent decomposition.

-

Transfer: Use a pipette or cannula for liquid transfers to minimize the risk of spills.

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. If irritation or a rash develops (indicating sensitization), seek medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

-

Spill Response:

-

Evacuate all non-essential personnel from the area.

-

If the spill is large or you are not trained to handle it, contact your institution's Environmental Health & Safety (EHS) department immediately.

-

For small spills inside a fume hood, use an absorbent material (e.g., vermiculite or a commercial spill kit) to contain the substance. Do not use combustible materials like paper towels for the initial absorption of a large spill.

-

Carefully sweep the absorbed material into a labeled container for halogenated waste.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[12]

-

Decontamination and Waste Disposal

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. Halogenated organic compounds require specific disposal pathways.[10]

Decontamination

-

Glassware and Equipment: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol) to remove residues. The rinsate must be collected as halogenated organic waste. After the solvent rinse, items can be washed with soap and water.

-

Work Surfaces: Wipe down all surfaces within the designated area with a solvent-moistened cloth, followed by a soap and water wash, at the end of each procedure. Dispose of cleaning materials as hazardous waste.

Waste Disposal Protocol

-

Segregation: All waste containing this compound, including unused material, reaction byproducts, contaminated PPE, and cleaning materials, must be segregated into a dedicated "Halogenated Organic Waste" stream.[9]

-

Container: Use a clearly labeled, chemically compatible waste container (e.g., high-density polyethylene) with a secure, vapor-tight lid. Do not use metal cans , as acidic byproducts from the slow degradation of halogenated compounds can corrode the metal.[10]

-

Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste stream.

-

Disposal: The sealed container must be disposed of through your institution's licensed hazardous waste management provider. The ultimate disposal method is typically high-temperature incineration with flue gas scrubbing to neutralize the resulting HCl.[4]

Visualization: Lifecycle Management Workflow

The following diagram illustrates the comprehensive lifecycle for managing this compound in a research environment, emphasizing critical safety checkpoints.

Caption: Lifecycle Management of this compound.

References

- 1. 3,4-Dihalo-5-hydroxy-2(5H)-furanones: Highly Reactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound 97 62674-12-8 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. thesafetygeek.com [thesafetygeek.com]

- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]

- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 11. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 12. fishersci.com [fishersci.com]

The Alchemist's Furanone: A Technical Guide to the Historical Context and Discovery of Mucochloric Acid Derivatives

This guide provides an in-depth exploration of mucochloric acid and its derivatives, charting a course from its 19th-century origins to its contemporary role as a versatile scaffold in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a narrative that follows the scientific logic of discovery, synthesis, and application. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, offering a technical yet intuitive understanding of this remarkable class of compounds.

The Genesis: Discovery and Structural Elucidation of a Reactive Core

The story of mucochloric acid begins in the fertile ground of late 19th-century organic chemistry, a period of intense investigation into the structure and reactivity of novel organic compounds. While the exact original discovery publication is a product of its time, comprehensive reviews of its chemistry trace its origins to as early as 1873[1]. Initially synthesized by methods such as the chlorination of furoic acid or the oxidative chlorination of furfural, mucochloric acid (systematically named 3,4-dichloro-5-hydroxy-2(5H)-furanone) presented early chemists with a fascinating molecular puzzle[2].

Its structure, a highly functionalized 2(5H)-furanone, is the very source of its synthetic potential[1]. The molecule exists in equilibrium between its cyclic lactone form and an open-chain aldehyde form, a tautomerism that dictates much of its reactivity[2].

Key Structural Features and Inherent Reactivity:

-

Dichlorinated Olefin: The two chlorine atoms attached to the C3 and C4 positions of the furanone ring are vinylogous halides. This arrangement makes them susceptible to nucleophilic substitution, a cornerstone of mucochloric acid chemistry.

-

Lactone Ring: The cyclic ester is prone to ring-opening reactions under various conditions, providing a pathway to acyclic derivatives.

-

Pseudo-Acidity: The hydroxyl group at the C5 position imparts acidic character, allowing for the formation of salts and ethers.

The elucidation of this structure was not trivial and relied on the classical methods of the era, including elemental analysis and painstaking chemical degradation studies. Understanding these reactive sites was the critical first step that unlocked the potential for a vast library of derivatives.

The Branching Paths: Derivatization Driven by Purpose

The true value of mucochloric acid lies not in the molecule itself, but in its capacity as a starting material—a highly functionalized synthon for building molecular complexity[1][3]. The exploration of its derivatives was, and continues to be, driven by the search for new bioactive compounds for medicine and agriculture.

Nucleophilic Substitution: The Workhorse Reaction

The most exploited reaction pathway is the nucleophilic substitution of the vinyl chlorides. The genius of this system is that the two chlorine atoms exhibit differential reactivity, allowing for selective mono- or di-substitution by carefully choosing the reaction conditions.

Causality in Experimental Design: The choice of base, solvent, and temperature is paramount in controlling the outcome. For instance, reacting mucochloric acid with a thiol nucleophile in the presence of a mild base like triethylamine at low temperatures preferentially yields substitution at the C4 position[4]. Using a stronger base or higher temperatures can lead to disubstitution or other side reactions. This fine control is essential for building specific molecular architectures.

Below is a generalized workflow for the nucleophilic substitution of mucochloric acid, leading to a diverse range of derivatives.

Caption: Reaction pathways of mucochloric acid.

Building Rings: The Gateway to Pyridazinones

One of the most significant applications of mucochloric acid derivatives is in the synthesis of pyridazinones, a class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including antifungal and anticancer properties[5][6][7].

The synthesis is elegantly logical: reacting a mucochloric acid derivative, often a C4-aryl substituted intermediate, with hydrazine hydrate (H₂N-NH₂) initiates a cyclocondensation reaction. The hydrazine attacks the lactone carbonyl and displaces the C3-chloride, seamlessly forming the six-membered pyridazinone ring. This strategy has been employed to generate extensive libraries of compounds for screening in agrochemical and pharmaceutical research[5].

Lactone to Lactam: The Reductive Amination Pathway

Another powerful transformation involves converting the furanone (a lactone) into a pyrrolin-2-one (a lactam). This is achieved through a direct reductive amination. In this one-pot procedure, mucochloric acid is treated with a primary amine, which forms an intermediate imine at the C5 position. This intermediate is then reduced in situ with a mild reducing agent like sodium borohydride (NaBH₄) to yield the stable lactam[3][8]. This method is highly efficient for creating N-aryl or N-alkyl-3,4-dichloro-1,5-dihydro-pyrrol-2-ones, which are valuable building blocks for further chemical exploration[3].

Field-Proven Methodologies: From Synthesis to Validation

Scientific integrity demands that protocols are not only detailed but also self-validating. The following methodologies are representative of the synthesis of key mucochloric acid derivatives and include the necessary steps for characterization and purity confirmation.

Protocol: Synthesis of a C4-Aryl-Substituted Furanone

This protocol details the Friedel-Crafts reaction between mucochloric acid and an aromatic compound, a key step in creating precursors for pyridazinone synthesis[5].

Objective: To synthesize 3,4-dichloro-5-phenylfuran-2(5H)-one.

Materials:

-

Mucochloric Acid (1.0 eq)

-

Benzene (solvent and reactant)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.1 eq)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask with reflux condenser and drying tube

-

Hydrochloric acid (5% aqueous solution)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

Step-by-Step Methodology:

-

Setup: Equip a dry round bottom flask with a magnetic stir bar and a drying tube. Place the flask in an ice bath.

-

Reagent Addition: Add anhydrous AlCl₃ (1.1 eq) to the flask. Slowly add benzene.

-

Substrate Addition: While stirring vigorously, add mucochloric acid (1.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice and 5% HCl. Stir until all the dark solids have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Washing & Drying: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous MgSO₄.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification & Validation: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water). The final product, 3,4-dichloro-5-phenylfuran-2(5H)-one, should be characterized to confirm its identity and purity.

-

Validation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the chemical structure. A sharp, single peak on a High-Performance Liquid Chromatography (HPLC) analysis and a narrow melting point range indicate high purity.

-

Protocol: Synthesis of a Glycoconjugate Derivative via Click Chemistry

This protocol demonstrates a modern application of a mucochloric acid derivative, using click chemistry to attach a sugar moiety, a strategy often used in drug discovery to improve bioavailability[6].

Objective: To conjugate a propargyl-functionalized mucochloric acid derivative with a sugar azide.

Materials:

-

Propargyl derivative of 3,4-dichloro-furan-2(5H)-one (1.0 eq)

-

Sugar azide (e.g., azidothymidine) (1.0 eq)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.2 eq)

-

Sodium Ascorbate (0.4 eq)

-

Tetrahydrofuran (THF) and Isopropanol (1:1 v/v)

-

Deionized water

Step-by-Step Methodology:

-

Catalyst Preparation: In a small vial, dissolve CuSO₄·5H₂O (0.2 eq) in 2.5 mL of water. In a separate vial, dissolve sodium ascorbate (0.4 eq) in 2.5 mL of water.

-

Reaction Setup: In a round bottom flask, dissolve the propargyl derivative (1.0 eq) and the sugar azide (1.0 eq) in 10 mL of a 1:1 mixture of THF and isopropanol.

-

Initiation: Add the sodium ascorbate solution to the catalyst solution, then immediately add the resulting mixture to the stirred solution of the reactants.

-

Reaction: Stir the reaction vigorously at room temperature for 24 hours. The formation of the 1,2,3-triazole ring can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract several times with ethyl acetate.

-

Purification & Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue using column chromatography on silica gel.

-